Aldicarb sulfoxide

Catalog No.
S517897
CAS No.
1646-87-3
M.F
C7H14N2O3S
M. Wt
206.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aldicarb sulfoxide

CAS Number

1646-87-3

Product Name

Aldicarb sulfoxide

IUPAC Name

[(2-methyl-2-methylsulfinylpropylidene)amino] N-methylcarbamate

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

InChI

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)

InChI Key

BXPMAGSOWXBZHS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

aldicarb sulfoxide, propionaldehyde, 2-methyl-2-(methylsulfinyl)-, O-(methylcarbamoyl)oxime, Temik sulfoxide

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)C

Isomeric SMILES

CC(C)(/C=N/OC(=O)NC)S(=O)C

The exact mass of the compound Aldicarb sulfoxide is 206.0725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.

Aldicarb sulfoxide is the primary oxidative metabolite of the systemic carbamate pesticide aldicarb. In agricultural, environmental, and toxicological contexts, it functions as a highly potent acetylcholinesterase (AChE) inhibitor and constitutes the dominant toxic residue found in soil, plants, and groundwater following parent compound application [1]. For analytical and testing laboratories, procuring high-purity aldicarb sulfoxide is essential, as it serves as a non-substitutable reference standard for LC-MS/MS multiresidue analysis, environmental fate modeling, and regulatory compliance monitoring under EPA and EFSA frameworks [2].

Substituting the parent compound (aldicarb) or the secondary metabolite (aldicarb sulfone) in analytical or toxicological workflows leads to critical failures in data accuracy and regulatory compliance. Aldicarb rapidly oxidizes in vivo and in the environment, meaning it does not represent the primary molecular species encountered in actual exposure scenarios [1]. Furthermore, the parent compound severely underestimates neurotoxic potency in vitro and fails to replicate the extreme aqueous mobility of the sulfoxide. In mass spectrometry, the three compounds exhibit distinct retention times and ionization profiles; lacking the exact sulfoxide standard results in false negatives and invalid calibration curves during multiresidue pesticide screening [2].

Acetylcholinesterase (AChE) Inhibition Potency

Aldicarb sulfoxide is the primary active toxicant responsible for the neurotoxic effects of aldicarb exposure. In vitro tissue homogenate assays demonstrate that aldicarb sulfoxide is a vastly more potent AChE inhibitor than the parent compound, with IC50 values up to 148 times lower than aldicarb in specific vertebrate models (e.g., catfish muscle AChE) [1].

Evidence DimensionIn vitro AChE inhibition (IC50)
Target Compound DataHighly potent AChE inhibitor (e.g., IC50 148-fold lower than parent in specific models)
Comparator Or BaselineAldicarb (parent compound)
Quantified DifferenceAldicarb sulfoxide exhibits up to 148x greater neurotoxic potency compared to the parent.
ConditionsIn vitro vertebrate tissue homogenate assays

Toxicological risk assessments relying solely on the parent compound will severely underestimate neurotoxic hazard, making the sulfoxide standard critical for accurate bioassay calibration.

Chromatographic Retention and Mass Spectrometry Specificity

In reverse-phase LC-MS/MS multiresidue analysis, aldicarb sulfoxide exhibits a distinct early elution profile compared to its analogs. For instance, under standard gradients, the sulfoxide elutes earlier (e.g., RT ~1.77 min) than aldicarb sulfone (RT ~1.83 min) and parent aldicarb (RT ~2.02 min), while requiring unique MRM transitions (e.g., m/z 207.1 -> 132.0/89.0) for accurate quantification [1].

Evidence DimensionLC-MS/MS Retention Time and MRM Transitions
Target Compound DataRT ~1.77 min; MRM 207.1 -> 132.0
Comparator Or BaselineAldicarb (RT ~2.02 min; MRM 213.1 -> 116.1)
Quantified DifferenceComplete chromatographic separation and unique precursor/product ion pairs.
ConditionsReverse-phase LC-MS/MS with electrospray ionization (ESI+)

Accurate quantification in food safety testing requires the exact sulfoxide standard for precise retention time locking and compliance with SANTE identification guidelines.

Aqueous Solubility for Environmental Mobility Modeling

Aldicarb sulfoxide possesses extreme aqueous mobility, which dictates its behavior as a groundwater contaminant. Its water solubility is approximately 28,000 mg/L at 25 °C, which is more than 4.5 to 5.5 times higher than the parent aldicarb (typically 4,900 to 6,000 mg/L) [1].

Evidence DimensionWater Solubility
Target Compound Data~28,000 mg/L at 25 °C
Comparator Or BaselineAldicarb (~4,900 to 6,000 mg/L)
Quantified DifferenceThe sulfoxide metabolite exhibits >4.5-fold higher water solubility than the parent compound.
ConditionsStandard aqueous conditions (20-25 °C)

For groundwater leaching models, substituting the parent compound fails to capture the extreme mobility of the actual dominant groundwater contaminant, necessitating the sulfoxide standard.

Environmental Half-Life and Residue Dominance

Following agricultural application, the parent aldicarb is rapidly oxidized in aerobic soils, with >50% dissipation occurring within 7 days. Aldicarb sulfoxide subsequently forms the dominant, stable toxic residue, peaking at approximately 14 days and persisting as the primary target for environmental monitoring [1].

Evidence DimensionSoil degradation and residue fraction
Target Compound DataForms the dominant persistent toxic residue, peaking at ~14 days post-application
Comparator Or BaselineAldicarb (Rapidly oxidizes, >50% dissipation within 7 days)
Quantified DifferenceParent compound is a transient precursor, while the sulfoxide constitutes the primary stable target for environmental monitoring.
ConditionsAerobic soil and agricultural field monitoring

Environmental testing protocols legally require the quantification of the sulfoxide; procuring only the parent standard leaves laboratories unable to meet regulatory mandates.

Regulatory Food Safety and Pesticide Multiresidue Screening

Due to its distinct LC-MS/MS retention time and MRM transitions, aldicarb sulfoxide is an indispensable analytical standard for quantifying carbamate residues in agricultural commodities, ensuring compliance with EPA and EFSA maximum residue limits (MRLs) [1].

Groundwater Contamination and Leaching Models

Because its water solubility is significantly higher than the parent compound, the sulfoxide standard is required for accurate hydrogeological modeling, microcosm studies, and municipal water quality testing in agricultural runoff zones [2].

Neurotoxicology and Cholinesterase Inhibition Assays

Given its vastly superior potency as an AChE inhibitor compared to parent aldicarb, the sulfoxide is the preferred standard for in vitro and in vivo toxicological screening, including alternative model assays (e.g., zebrafish, C. elegans) for cholinergic neurotransmission [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

206.07251349 Da

Monoisotopic Mass

206.07251349 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5X736K018B

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.00e-04 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1646-87-3

Metabolism Metabolites

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Z-isomeraldicarb sulfoxide

Use Classification

Transformation products

Dates

Last modified: 08-15-2023
1: Ding K, Xu W, Li K, Guo L, Sun J. [Dynamic behavior of aldicarb and its metabolites in cabbage by liquid chromatography-tandem mass spectrometry]. Se Pu. 2016 Feb;34(2):165-9. Chinese. PubMed PMID: 27382721.
2: de Siqueira A, Salvagni FA, Yoshida AS, Gonçalves-Junior V, Calefi AS, Fukushima AR, Spinosa Hde S, Maiorka PC. Poisoning of cats and dogs by the carbamate pesticides aldicarb and carbofuran. Res Vet Sci. 2015 Oct;102:142-9. doi: 10.1016/j.rvsc.2015.08.006. Epub 2015 Aug 10. PubMed PMID: 26412534.
3: Oliveira FA, Reis LP, Soto-Blanco B, Melo MM. Pesticides residues in the Prochilodus costatus (Valenciennes, 1850) fish caught in the São Francisco River, Brazil. J Environ Sci Health B. 2015;50(6):398-405. doi: 10.1080/03601234.2015.1011946. PubMed PMID: 25844860.
4: Ma L, Jia L, Zhou X, Liu Y, Fan X, Pan C. [Analysis of aldicarb and its metabolites in ginger using ultra performance liquid chromatography-tandem mass spectrometry coupled with multiplug filtration clean up with multiwalled carbon nanotubes]. Se Pu. 2014 Jun;32(6):635-9. Chinese. PubMed PMID: 25269263.
5: Yang X, Li P, Zhao Y, Wu Y. [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry]. Se Pu. 2012 Mar;30(3):309-13. Chinese. PubMed PMID: 22715699.
6: Bucaretchi F, Prado CC, Branco MM, Soubhia P, Metta GM, Mello SM, de Capitani EM, Lanaro R, Hyslop S, Costa JL, Fernandes LC, Vieira RJ. Poisoning by illegal rodenticides containing acetylcholinesterase inhibitors (chumbinho): a prospective case series. Clin Toxicol (Phila). 2012 Jan;50(1):44-51. doi: 10.3109/15563650.2011.639715. Epub 2011 Dec 19. PubMed PMID: 22175788.
7: Maggio RM, Damiani PC, Olivieri AC. Multivariate curve-resolution analysis of pesticides in water samples from liquid chromatographic-diode array data. Talanta. 2011 Jan 30;83(4):1173-80. doi: 10.1016/j.talanta.2010.06.059. Epub 2010 Jul 24. PubMed PMID: 21215852.
8: Moore DR, Thompson RP, Rodney SI, Fischer D, Ramanarayanan T, Hall T. Refined aquatic risk assessment for aldicarb in the United States. Integr Environ Assess Manag. 2010 Jan;6(1):102-18. doi: 10.1897/IEAM_2009-024.1. PubMed PMID: 20821677.
9: Lu H, Lin Y, Wilson PC. Organic-solvent-free extraction method for determination of carbamate and carbamoyloxime pesticides in soil and sediment samples. Bull Environ Contam Toxicol. 2009 Nov;83(5):621-5. doi: 10.1007/s00128-009-9873-7. PubMed PMID: 19771381.
10: Pelekis M, Emond C. Physiological modeling and derivation of the rat to human toxicokinetic uncertainty factor for the carbamate pesticide aldicarb. Environ Toxicol Pharmacol. 2009 Sep;28(2):179-91. doi: 10.1016/j.etap.2009.04.002. Epub 2009 Apr 11. PubMed PMID: 21784001.
11: Dixit V, Tewari JC, Obendorf SK. Identification of degraded products of aldicarb due to the catalytic behavior of titanium dioxide/polyacrylonitrile nanofiber. J Chromatogr A. 2009 Sep 4;1216(36):6394-9. doi: 10.1016/j.chroma.2009.07.031. Epub 2009 Jul 21. PubMed PMID: 19651412.
12: Totti S, Fernández M, Ghini S, Picó Y, Fini F, Mañes J, Girotti S. Application of matrix solid phase dispersion to the determination of imidacloprid, carbaryl, aldicarb, and their main metabolites in honeybees by liquid chromatography-mass spectrometry detection. Talanta. 2006 May 15;69(3):724-9. doi: 10.1016/j.talanta.2005.11.012. Epub 2005 Dec 20. PubMed PMID: 18970629.
13: Maran E, Fernández M, Barbieri P, Font G, Ruiz MJ. Effects of four carbamate compounds on antioxidant parameters. Ecotoxicol Environ Saf. 2009 Mar;72(3):922-30. doi: 10.1016/j.ecoenv.2008.01.018. Epub 2008 Mar 6. PubMed PMID: 18328561.
14: Fukazawa T, Kobayashi T, Tokairin S, Chimi K, Maruyama T, Yanagita T. [Behavior of N-methylcarbamate pesticides during refinement processing of edible oils]. J Oleo Sci. 2007;56(2):65-71. Japanese. PubMed PMID: 17898465.
15: Jones RL, Allen R. Summary of potable well monitoring conducted for aldicarb and its metabolites in the United States in 2005. Environ Toxicol Chem. 2007 Jul;26(7):1355-60. PubMed PMID: 17665674.
16: Wang J, Wotherspoon D. Determination of pesticides in apples by liquid chromatography with electrospray ionization tandem mass spectrometry and estimation of measurement uncertainty. J AOAC Int. 2007 Mar-Apr;90(2):550-67. PubMed PMID: 17474525.
17: Leandro CC, Hancock P, Fussell RJ, Keely BJ. Ultra-performance liquid chromatography for the determination of pesticide residues in foods by tandem quadrupole mass spectrometry with polarity switching. J Chromatogr A. 2007 Mar 16;1144(2):161-9. Epub 2007 Jan 13. PubMed PMID: 17303144.
18: Küster E, Altenburger R. Suborganismic and organismic effects of aldicarb and its metabolite aldicarb-sulfoxide to the zebrafish embryo (Danio rerio). Chemosphere. 2007 Jun;68(4):751-60. Epub 2007 Feb 9. PubMed PMID: 17292441.
19: Sinclair CJ, Boxall AB, Parsons SA, Thomas MR. Prioritization of pesticide environmental transformation products in drinking water supplies. Environ Sci Technol. 2006 Dec 1;40(23):7283-9. PubMed PMID: 17180979.
20: Rawn DF, Roscoe V, Trelka R, Hanson C, Krakalovich T, Dabeka RW. N-methyl carbamate pesticide residues in conventional and organic infant foods available on the Canadian retail market, 2001-03. Food Addit Contam. 2006 Jul;23(7):651-9. PubMed PMID: 16751141.

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